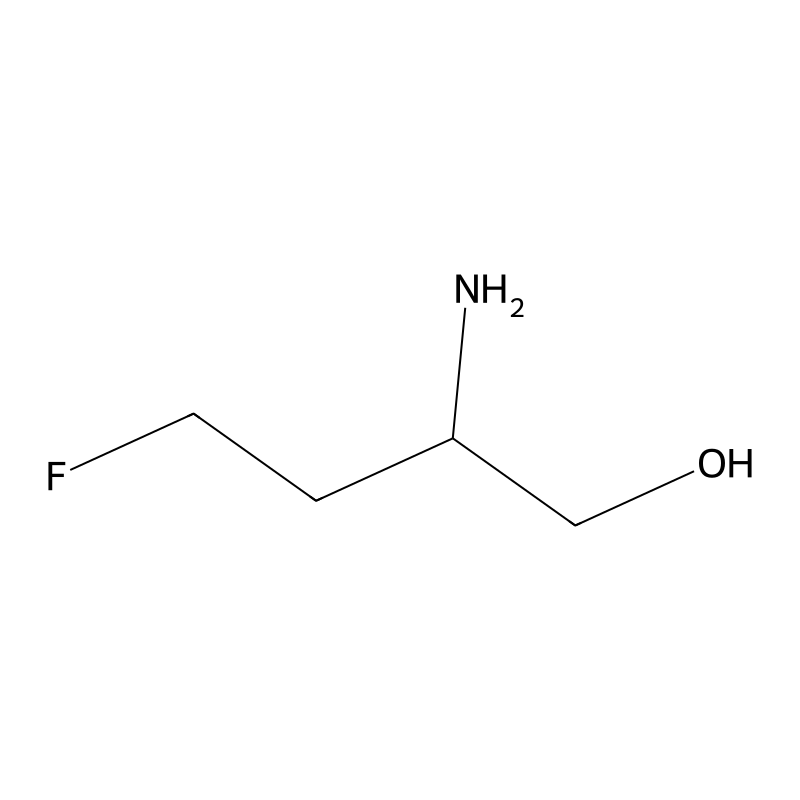

2-Amino-4-fluorobutan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-4-fluorobutan-1-ol is an organic compound characterized by the presence of an amino group and a fluorine atom attached to a butanol backbone. Its chemical formula is C₄H₉FNO, and it has garnered attention for its potential applications in various fields, including medicinal chemistry and materials science. The compound exhibits a range of rotomeric conformations, which can influence its reactivity and interactions with biological systems.

- Chemical Building Block: Due to the presence of both an amine and an alcohol functional group, 2-Amino-4-fluorobutan-1-ol possesses the potential to act as a versatile building block in organic synthesis. It could be used as a starting material for the preparation of more complex molecules with desired properties. However, specific examples of its use in this context are not readily available in scientific literature.

- Pharmaceutical Research: There is a possibility that 2-Amino-4-fluorobutan-1-ol could be of interest in pharmaceutical research. The presence of the amine group suggests potential for interacting with biological targets, but further investigation would be necessary to determine its specific activity. Some commercial suppliers offer 2-Amino-4-fluorobutan-1-ol as a reference standard, which might be indicative of its use in drug discovery or development processes [].

- Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can undergo reduction to form different amines or alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, often involving hydroxide ions or amines under basic conditions.

Major Products Formed- From Oxidation: 4-Fluorobutan-2-one or 4-fluorobutanal.

- From Reduction: 2-Amino-4-fluorobutan-1-amine or derivatives thereof.

- From Substitution: Compounds with various functional groups replacing the fluorine atom.

Research indicates that 2-Amino-4-fluorobutan-1-ol may interact with biological systems, particularly through enzyme interactions. The presence of the fluorine atom can enhance binding affinity and specificity, potentially leading to more potent biological effects. The amino group facilitates hydrogen bonding, which may influence the compound's activity in therapeutic contexts.

Synthetic Routes

The synthesis of 2-Amino-4-fluorobutan-1-ol can be achieved through various methods:

- Nucleophilic Substitution Reaction: A common approach involves reacting 4-fluorobutan-1-ol with ammonia or an amine under controlled conditions, often requiring a catalyst and elevated temperatures for complete conversion.

- Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction efficiency and yield. Purification processes such as distillation or crystallization are typically used to isolate the desired product at high purity levels .

2-Amino-4-fluorobutan-1-ol has several notable applications:

- Chemistry: Serves as a building block for synthesizing more complex molecules.

- Biology: Under investigation for potential effects on biological systems, including enzyme interactions.

- Medicine: Explored for therapeutic properties, such as antiviral or anticancer activities.

- Industry: Utilized in developing new materials with specific properties, including fluorinated polymers .

The interaction studies of 2-Amino-4-fluorobutan-1-ol focus on its mechanism of action involving molecular targets like enzymes or receptors. The unique properties imparted by the fluorine atom contribute to its binding affinity and specificity in biological contexts. Ongoing research aims to elucidate the precise nature of these interactions and their implications for therapeutic applications .

Similar Compounds

Several compounds share structural similarities with 2-Amino-4-fluorobutan-1-ol:

| Compound Name | Key Differences |

|---|---|

| 2-Amino-4-chlorobutan-1-ol | Contains chlorine instead of fluorine |

| 2-Amino-4-bromobutan-1-ol | Contains bromine instead of fluorine |

| 2-Amino-4-iodobutan-1-ol | Contains iodine instead of fluorine |

Uniqueness

The uniqueness of 2-Amino-4-fluorobutan-1-ol lies in the presence of the fluorine atom, which significantly influences its chemical reactivity and interactions with biological targets. Fluorine's high electronegativity and small size provide distinct advantages in terms of binding affinity and specificity compared to other halogens like chlorine, bromine, or iodine .

The compound 2-amino-4-fluorobutan-1-ol is systematically named according to IUPAC guidelines as 2-amino-4-fluorobutan-1-ol (CAS No. 1314976-96-9). It belongs to the class of fluorinated β-amino alcohols, characterized by an amino group (-NH₂) at the second carbon and a hydroxyl group (-OH) at the first carbon of a four-carbon chain, with a fluorine atom substituted at the fourth position. Structurally, it combines primary (hydroxyl) and secondary (amino) functional groups, making it a bifunctional building block for organic synthesis.

Molecular Formula and Physicochemical Properties

The molecular formula of 2-amino-4-fluorobutan-1-ol is C₄H₁₀FNO, with a molecular weight of 107.13 g/mol. Its SMILES notation (C(CF)C(CO)N) highlights the branching pattern: a fluorine atom on the terminal carbon, an amino group on the second carbon, and a hydroxyl group on the first carbon. Key physicochemical properties include:

| Property | Value/Description | Source |

|---|---|---|

| Boiling point | No data available | |

| Melting point | No data available | |

| Solubility | Not explicitly reported | – |

| Density | Not explicitly reported | – |

The absence of boiling and melting point data in literature reflects limited experimental characterization, though its liquid state at room temperature is inferred from analogous fluorinated alcohols.

Historical Context in Fluorinated Amino Alcohol Research

Fluorinated amino alcohols emerged as critical targets in the late 20th century due to fluorine’s unique electronic and steric effects. While 2-amino-4-fluorobutan-1-ol itself lacks a well-documented discovery timeline, its synthesis aligns with broader trends in asymmetric catalysis and fluorine chemistry. For example, proline-catalyzed cross-Mannich reactions (2005) enabled enantioselective synthesis of fluorinated γ-amino alcohols, while advances in deoxyfluorination (2010s) facilitated selective fluorine incorporation into alcohols. These methodologies likely informed routes to 2-amino-4-fluorobutan-1-ol, though specific synthetic protocols remain underreported.

Significance in Synthetic Organic Chemistry

2-Amino-4-fluorobutan-1-ol serves as a versatile precursor in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and bioavailability in drug candidates, while the amino and hydroxyl groups enable participation in:

- Condensation reactions for heterocycle formation (e.g., fluorinated pyrrolidines).

- Peptidomimetics, where fluorine modulates conformational flexibility.

- Organocatalysts, leveraging hydrogen-bonding motifs for asymmetric induction.

For instance, β-amino-α-trifluoromethyl alcohols (structurally related compounds) are key intermediates in protease inhibitors, highlighting the potential of 2-amino-4-fluorobutan-1-ol in analogous applications. Its utility underscores the intersection of fluorine chemistry and amino alcohol reactivity in modern synthetic design.

Nuclear Magnetic Resonance Spectral Analysis

2-Amino-4-fluorobutan-1-ol presents characteristic features in nuclear magnetic resonance spectroscopy that reflect its molecular structure containing both amino and fluorine substituents. The compound exhibits distinct proton nuclear magnetic resonance signals corresponding to the methylene protons adjacent to the fluorine atom, the amino-bearing carbon proton, and the hydroxyl-bearing methylene group [2].

The fluorine atom at the 4-position of the butanol chain significantly influences the chemical shift patterns in both proton and carbon-13 nuclear magnetic resonance spectra. The presence of the electronegative fluorine atom creates a deshielding effect on neighboring carbons, particularly affecting the chemical environment of the methylene group directly attached to the fluorine [3]. This results in characteristic downfield shifts in the carbon-13 spectrum, with the fluorine-bearing carbon typically appearing in the 80-90 parts per million region.

The amino group at the 2-position contributes to the complexity of the nuclear magnetic resonance spectrum through its electron-donating properties and potential for hydrogen bonding interactions. The proton signals associated with the amino group may exhibit variable chemical shifts depending on the solvent system and concentration, reflecting the dynamic nature of amino proton exchange [2] [4].

Mass Spectrometry Profile

Mass spectrometry analysis of 2-Amino-4-fluorobutan-1-ol reveals a molecular ion peak at mass-to-charge ratio 107.074642105 Da, consistent with the molecular formula C4H10FNO [3] [5]. The fragmentation pattern in electron ionization mass spectrometry shows characteristic loss of functional groups, with base peaks typically corresponding to the loss of the hydroxyl group or amino group.

The presence of the fluorine atom imparts distinct fragmentation behaviors, with fluorine-containing fragments often showing enhanced stability due to the strong carbon-fluorine bond. Common fragmentation pathways include the loss of hydroxyl radical (mass loss of 17), amino radical (mass loss of 16), and combinations thereof [3] [6].

Electrospray ionization mass spectrometry shows protonated molecular ions at mass-to-charge ratio 108.08192 and sodium adduct ions at 130.06386, providing confirmatory evidence for the molecular weight and structural integrity of the compound [3]. The collision cross section values for various adduct ions have been predicted, with the protonated molecule showing a collision cross section of 120.7 Ų [3].

Infrared Spectroscopic Features

Infrared spectroscopy of 2-Amino-4-fluorobutan-1-ol reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The hydroxyl group typically exhibits a broad absorption band in the 3200-3600 cm⁻¹ region, reflecting the presence of hydrogen bonding interactions [7] [2].

The amino group contributes to the infrared spectrum through asymmetric and symmetric stretching vibrations typically observed in the 3300-3500 cm⁻¹ region. The carbon-fluorine stretching vibration appears as a strong absorption band in the 1000-1200 cm⁻¹ region, characteristic of aliphatic carbon-fluorine bonds [7] [2].

The aliphatic carbon-hydrogen stretching vibrations manifest as absorption bands in the 2800-3000 cm⁻¹ region, while carbon-carbon skeletal vibrations appear in the lower frequency regions. The combination of these spectroscopic features provides a distinctive fingerprint for compound identification and structural confirmation [7] [2].

Solubility Profile and Partition Coefficient

The solubility characteristics of 2-Amino-4-fluorobutan-1-ol are influenced by the dual nature of its functional groups, with the amino and hydroxyl groups contributing to hydrophilic properties while the fluorine substituent modulates lipophilicity. The compound exhibits good water solubility due to the presence of hydrogen bond donor and acceptor sites .

The computed partition coefficient (XLogP3-AA) is -0.6, indicating that the compound is more water-soluble than lipophilic [5]. This negative logarithmic partition coefficient suggests preferential distribution into the aqueous phase when presented with an octanol-water system, reflecting the dominant influence of the polar functional groups over the hydrophobic carbon chain [5].

The topological polar surface area of 46.3 Ų indicates moderate polarity, consistent with the presence of nitrogen and oxygen heteroatoms that can participate in hydrogen bonding [5]. The hydrogen bond donor count of 2 and acceptor count of 3 further support the compound's capacity for intermolecular interactions with polar solvents [5].

Acid-Base Properties

2-Amino-4-fluorobutan-1-ol exhibits amphoteric behavior due to the presence of both amino and hydroxyl functional groups. The amino group can act as a proton acceptor, while the hydroxyl group can function as a proton donor under appropriate conditions [9] [10].

The compound shows basic character primarily through the amino group, with the basicity being influenced by the electron-withdrawing effect of the fluorine substituent. Related amino alcohols typically exhibit pKa values in the range of 9-10 for the amino group, with the fluorine substitution expected to lower the basicity compared to non-fluorinated analogs [9] [10].

The hydroxyl group contributes to the compound's ability to participate in acid-base equilibria, particularly in the formation of hydrogen bonds with other molecules. The presence of the fluorine atom enhances the acidity of the hydroxyl group through inductive effects, potentially affecting the overall acid-base behavior of the molecule [9] [10].

Collision Cross-Section Analysis

Collision cross-section analysis provides valuable insights into the three-dimensional structure and gas-phase behavior of 2-Amino-4-fluorobutan-1-ol. The predicted collision cross-section values vary depending on the ionization mode and adduct formation [3].

The protonated molecule [M+H]⁺ exhibits a collision cross-section of 120.7 Ų, while the sodium adduct [M+Na]⁺ shows a larger value of 127.2 Ų, reflecting the increased size due to sodium coordination [3]. The ammonium adduct [M+NH₄]⁺ displays the largest collision cross-section of 142.4 Ų, indicating extensive hydrogen bonding interactions with the added ammonium ion [3].

Negative ion mode analysis reveals collision cross-sections of 117.9 Ų for the deprotonated molecule [M-H]⁻ and 142.2 Ų for the formate adduct [M+HCOO]⁻ [3]. These values provide structural information about the compound's behavior in different ionization environments and can be used for identification purposes in complex mixtures.

Salt Formation and Stability

2-Amino-4-fluorobutan-1-ol readily forms salts with various acids due to the presence of the basic amino group. The hydrochloride salt is commonly encountered and exhibits enhanced stability and solubility compared to the free base [11] [12]. The hydrochloride salt has a molecular weight of 143.59 g/mol and shows improved crystalline properties [11].

The formation of salts affects the compound's physical properties, including melting point, solubility, and stability. Salt formation typically increases water solubility while potentially reducing volatility, making the compound more suitable for pharmaceutical applications [11] [12].

The fluorine substituent influences salt stability through electronic effects, with the electron-withdrawing nature of fluorine potentially affecting the basicity of the amino group and consequently the salt formation equilibrium [11]. The presence of multiple functional groups allows for the formation of various salt forms, including tartrate and other organic acid salts, which may exhibit different stability profiles [13] [14].